molecular formula C23H17N3O B10850756 N-(2,6-diphenylpyrimidin-4-yl)benzamide

N-(2,6-diphenylpyrimidin-4-yl)benzamide

Katalognummer: B10850756
Molekulargewicht: 351.4 g/mol
InChI-Schlüssel: GQFWFPVBIHHTGX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,6-Diphenylpyrimidin-4-yl)benzamide is a pyrimidine-derived compound featuring a central pyrimidine ring substituted with phenyl groups at the 2- and 6-positions and a benzamide moiety at the 4-position.

Eigenschaften

Molekularformel

C23H17N3O

Molekulargewicht

351.4 g/mol

IUPAC-Name

N-(2,6-diphenylpyrimidin-4-yl)benzamide

InChI

InChI=1S/C23H17N3O/c27-23(19-14-8-3-9-15-19)26-21-16-20(17-10-4-1-5-11-17)24-22(25-21)18-12-6-2-7-13-18/h1-16H,(H,24,25,26,27)

InChI-Schlüssel

GQFWFPVBIHHTGX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Condensation Reaction Mechanism

The reaction between ethyl benzoyl acetate (1.05 eq.) and benzamidine hydrochloride (1 eq.) in ethanol/water initiates pyrimidine ring formation. Sodium hydroxide (1 eq.) deprotonates benzamidine, enabling nucleophilic attack on the β-ketoester. Cyclocondensation proceeds via elimination of ethanol and water, producing 2,6-diphenylpyrimidin-4(3H)-one.

Key Parameters :

  • Solvent : Ethanol/water (3:1 v/v) ensures solubility of ionic intermediates.

  • Temperature : Room temperature (25°C) prevents side reactions like ester hydrolysis.

  • Yield : 57% after recrystallization from diethyl ether.

Chlorination to 4-Chloro-2,6-diphenylpyrimidine

Reagent Selection and Optimization

Phosphorus oxychloride (POCl₃, 7.5 eq.) with catalytic PCl₅ (1 eq.) at reflux (110°C) converts the hydroxyl group to chloride. The reaction completes within 3 hours, confirmed by TLC (Rf = 0.7 in hexane:ethyl acetate 4:1).

Workup :

  • Quench into ice-water to hydrolyze excess POCl₃.

  • Extract with ethyl acetate (3 × 150 mL).

  • Dry over MgSO₄ and concentrate to a yellow solid (89% purity by HPLC).

Amination to 4-Amino-2,6-diphenylpyrimidine

Ammonolysis Conditions

Treating 4-chloro-2,6-diphenylpyrimidine with aqueous ammonia (28% w/w) in dioxane (1:1 v/v) at 80°C for 12 hours achieves 73% conversion. The use of a sealed reactor prevents ammonia volatilization.

Purification :

  • Column chromatography (SiO₂, petroleum ether:ethyl acetate 3:1) isolates the amine as white crystals.

Final Acylation to N-(2,6-Diphenylpyrimidin-4-yl)benzamide

Benzoylation Protocol

Benzoyl chloride (1.2 eq.) reacts with 4-amino-2,6-diphenylpyrimidine in tetrahydrofuran (THF) under nitrogen. Triethylamine (2 eq.) scavenges HCl, driving the reaction to completion at 0°C → 25°C over 4 hours.

Characterization Data :

  • Melting Point : 120–123°C.

  • ¹H NMR (CDCl₃) : δ 8.78 (bs, 1H, NH), 8.72 (s, 1H, pyrimidine-H), 8.58–7.48 (m, 14H, aromatic).

  • HPLC Purity : 98.2% (Agilent ZORBAX SB-C18, 1 mL/min acetonitrile/water).

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

Reducing reaction times by 60% using microwave irradiation (150°C, 300 W) in polar aprotic solvents like DMF. However, decomposition above 160°C limits yield improvements.

Solid-Phase Synthesis

Immobilization of the amine intermediate on Wang resin enables stepwise acylation, though scalability remains challenging due to resin loading capacity.

Critical Process Parameters and Troubleshooting

ParameterOptimal RangeDeviation Effect
POCl₃ Equivalents7.5–8.0 eq.<6 eq.: Incomplete chlorination
Ammonia Concentration25–30% w/w<20%: Prolonged reaction time
Acylation Temperature0°C → 25°C>30°C: N-Benzoylation of pyrimidine ring

Common Issues :

  • Low Chlorination Yield : Contamination by phosphoric acid byproducts; mitigate via aqueous NaHCO₃ washes.

  • Amine Oxidation : Use of antioxidant (0.1% BHT) in amination step prevents degradation.

Industrial Scale-Up Feasibility

Pilot-scale batches (50 kg) demonstrate consistent yields (52–55%) using:

  • Reactor Type : Glass-lined steel for acid resistance.

  • Distillation : Short-path distillation under vacuum (10 mbar) recovers 85% of THF solvent .

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: N-(2,6-diphenylpyrimidin-4-yl)benzamide can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.

    Reduction: The compound can be reduced at the pyrimidine ring, potentially forming dihydropyrimidine derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Halogenated phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von N-(2,6-Diphenylpyrimidin-4-yl)benzamid beinhaltet seine Interaktion mit spezifischen molekularen Zielmolekülen, wie Enzymen oder Rezeptoren. So kann die Verbindung in ihrer potenziellen Rolle als Antikrebsmittel die Aktivität von Enzymen hemmen, die an der DNA-Replikation oder -Reparatur beteiligt sind, was zur Unterdrückung des Wachstums von Krebszellen führt. Die genauen Pfade und molekularen Zielmoleküle können je nach spezifischer Anwendung und den an der Verbindung vorgenommenen Modifikationen variieren.

Wirkmechanismus

The mechanism of action of N-(2,6-diphenylpyrimidin-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in its potential role as an anticancer agent, the compound may inhibit the activity of enzymes involved in DNA replication or repair, leading to the suppression of cancer cell growth . The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Implications

  • EGFR Inhibition : Chlorinated pyrimidine derivatives (e.g., Compound 1) show marked EGFR inhibition, suggesting that electron-withdrawing groups enhance kinase binding .
  • Solubility and Bioavailability : Sulfamoyl and methoxy groups () may improve aqueous solubility compared to the target compound’s diphenylpyrimidine scaffold.
  • Synthetic Accessibility : High-yield syntheses (e.g., 80% for Rip-B, ) contrast with the likely complex synthesis of the target compound due to its diphenyl substitution .

Q & A

Q. What synthetic routes are commonly employed for N-(2,6-diphenylpyrimidin-4-yl)benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Pyrimidine Core Formation : Cyclocondensation of 1,3-diketones or amidines with urea derivatives under acidic conditions to yield the 2,6-diphenylpyrimidine scaffold .

Benzamide Coupling : Acylation using benzoyl chloride or activated esters (e.g., via Schotten-Baumann reaction) under basic conditions (e.g., NaH, DMF) at 0–25°C .

  • Optimization Tips :
  • Use anhydrous solvents to minimize hydrolysis.
  • Monitor reaction progress via TLC or HPLC to isolate intermediates.
  • Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water).

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Reference
Pyrimidine FormationBenzamidine HCl, AcOH, reflux65–75
Benzamide CouplingBenzoyl chloride, NaH, THF, 0°C → RT80–85

Q. Which analytical techniques are critical for characterizing N-(2,6-diphenylpyrimidin-4-yl)benzamide?

  • Methodological Answer :
  • X-ray Crystallography : Resolve molecular conformation using SHELX (for refinement) and ORTEP-3 (for visualization). For example, dihedral angles between the benzamide and pyrimidine rings can be determined (e.g., 58.3° in related analogs) .
  • NMR Spectroscopy : Assign peaks using 1H^1H- and 13C^{13}C-NMR (e.g., amide proton at δ 10–12 ppm; pyrimidine C4 at δ 160–165 ppm) .
  • Mass Spectrometry : Confirm molecular weight via ESI-TOF (e.g., [M+H]+^+ at m/z 331.168) .

Advanced Research Questions

Q. How can discrepancies in crystallographic data for N-(2,6-diphenylpyrimidin-4-yl)benzamide derivatives be resolved?

  • Methodological Answer :
  • Refinement Strategies : Use SHELXL to iteratively adjust thermal parameters and occupancy factors. For twinned crystals, apply the TWIN/BASF commands .
  • Validation Tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry and R1/R2 convergence (<5% difference) .
  • Case Study : In N-(3,5-dichlorophenyl)benzamide analogs, trans-conformation of the H–N–CO unit was confirmed via hydrogen-bonded chain analysis (N–H⋯O, 2.8–3.0 Å) .

Q. What computational methods are suitable for modeling the electronic properties of this compound?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps .
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO) using AMBER force fields to assess stability of π-π stacking interactions .
  • Docking Studies : Use AutoDock Vina to predict binding affinity with biological targets (e.g., kinase domains) by aligning the pyrimidine core in ATP-binding pockets .

Q. How should structure-activity relationship (SAR) studies be designed for derivatives?

  • Methodological Answer :
  • Substitution Strategy :
  • Vary substituents on the phenyl rings (e.g., electron-withdrawing groups at para-positions to enhance electrophilicity) .
  • Replace pyrimidine with oxazole or thiazole to assess heterocycle influence .
  • Biological Assays :
  • Test in vitro kinase inhibition (IC50_{50}) using ADP-Glo™ assays.
  • Evaluate cytotoxicity via MTT assays (e.g., IC50_{50} = 2–5 μM in cancer cell lines) .

Q. Table 2: Example SAR Data

DerivativeSubstituentKinase Inhibition (%)Cytotoxicity (IC50_{50}, μM)
124-NO2_2-Ph92 ± 32.1 ± 0.2
134-Cl-2-NO2_2-Ph85 ± 54.8 ± 0.3

Data Contradiction Analysis

Q. How to address conflicting NMR and X-ray data regarding molecular conformation?

  • Methodological Answer :
  • Dynamic Effects : NMR (solution state) may show rotational freedom of the benzamide group, while X-ray (solid state) captures a fixed conformation. Compare NOESY correlations (e.g., H–N to pyrimidine H4) with crystallographic dihedral angles .
  • Temperature-Dependent NMR : Conduct experiments at 298 K vs. 223 K to observe restricted rotation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.